molecular formula C9H15BrN2O2 B1667945 Broxaterol CAS No. 76596-57-1

Broxaterol

Cat. No. B1667945
CAS RN: 76596-57-1
M. Wt: 263.13 g/mol
InChI Key: JBRBWHCVRGURBA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Broxaterol is a β2 adrenoreceptor agonist . It belongs to a class of drugs that affect the smooth muscle receptors in the body, often used for respiratory diseases that respond to this type of treatment .


Synthesis Analysis

The synthesis of isoxazole derivatives, which include Broxaterol, has been achieved using various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate . The process involves the use of 10 mol% DABCO as the catalyst in the presence of 5 ml water under reflux conditions .


Molecular Structure Analysis

Broxaterol has a molecular formula of C9H15BrN2O2 . Its molecular structure includes a bromine atom, an isoxazole ring, and a tert-butylamino group .


Physical And Chemical Properties Analysis

Broxaterol has a molar mass of 263.135 g·mol−1 . More detailed physical and chemical properties specific to Broxaterol were not found in the search results.

Scientific Research Applications

Application in Pharmacology and Pneumology

Broxaterol hydrochloride is a potent and selective β2-agonist . It was synthesized to evaluate the effectiveness of the isoxazole ring in replacing the catechol moiety of β-adrenergic compounds .

Method of Application

In vitro studies were conducted to confirm the β2-agonist profile of broxaterol . It showed a marked bronchodilating activity in different experimental models .

Results or Outcomes

Besides its direct effect in relaxing bronchial smooth muscle, broxaterol was also very effective in inhibiting asthmogenic mediator release both in vitro and in vivo . The preclinical studies demonstrated that the similar potency observed in vitro for both broxaterol and salbutamol resulted in a higher effectiveness of broxaterol with respect to salbutamol, when the compounds were given by oral route .

Application in Bronchial Hyperresponsiveness

Broxaterol has been used in the treatment of bronchial hyperresponsiveness .

Method of Application

Broxaterol was administered orally at a dose of 0.5 mg .

Results or Outcomes

Broxaterol provided a significantly greater protection against exercise-induced bronchospasm than 0.02 mg of clenbuterol and a placebo .

Application in Comparative Pharmacology

Broxaterol has been compared to Salbutamol, another β2-Adrenoceptor agonist .

Method of Application

Two double-blind, double-dummy, randomized, crossover studies were performed in 8 asthmatic patients to evaluate β2-adrenoceptor selectivity and potency of broxaterol compared to salbutamol .

Results or Outcomes

The studies found that broxaterol was more effective than salbutamol after 3 months follow-up, showing absence of tachyphylaxis .

Application in Long-term Clinical Evaluation

Broxaterol has been used in long-term clinical evaluations .

Method of Application

Broxaterol was administered by metered dose inhaler .

Results or Outcomes

In long-term clinical evaluation, broxaterol has been shown to be well tolerated, with an incidence of adverse reactions equal to or less than that reported in the literature for other β2-agonists . The side effects most frequently associated with broxaterol were tremor, nervousness and palpitations .

Application in Comparative Pharmacology

Broxaterol has been compared to Salbutamol in asthmatic patients .

Method of Application

A study was conducted with cumulatively increasing doses (total dose broxaterol 1.675 mg and salbutamol 26 mg) by oral route .

Results or Outcomes

As a bronchodilator, broxaterol was found to be 12-16 times more potent than salbutamol. The same potency difference was seen for an increase of heart rate and decrease of diastolic blood pressure, indicating that the clinical selectivity for beta 2-adrenoceptors is equal for the two drugs .

Application in Bronchial Hyperresponsiveness

Broxaterol has been assessed in several double-blind randomized controlled studies in stable asthmatic patients .

Method of Application

In three cross-over studies, broxaterol (400 μg by metered dose inhaler) has been shown to significantly reduce methacholine responsiveness 30, 60 and 120 min after dosing .

Results or Outcomes

Broxaterol 0.5 mg by oral route provided a significant greater protection against the exercise-induced bronchospasm than 0.02 mg of clenbuterol and a placebo . Also in children, broxaterol 0.25 mg as nebulizer solution significantly prevented exercise-induced bronchospasm versus placebo, and this effect was seen to be associated with an improvement in maximal working capacity .

Safety And Hazards

In long-term clinical evaluation, Broxaterol has been shown to be well tolerated, with an incidence of adverse reactions equal to or less than that reported in the literature for other β2-agonists . The side effects most frequently associated with Broxaterol were tremor, nervousness, and palpitations .

properties

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRBWHCVRGURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=NO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76596-58-2 (mono-hydrochloride)
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20868402
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Broxaterol

CAS RN

76596-57-1
Record name Broxaterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76596-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROXATEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IRB4DUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Broxaterol
Reactant of Route 2
Reactant of Route 2
Broxaterol
Reactant of Route 3
Reactant of Route 3
Broxaterol
Reactant of Route 4
Reactant of Route 4
Broxaterol
Reactant of Route 5
Reactant of Route 5
Broxaterol
Reactant of Route 6
Reactant of Route 6
Broxaterol

Citations

For This Compound
372
Citations
S Nava, P Crotti, G Gurrieri, C Fracchia, C Rampulla - Chest, 1992 - Elsevier
The effect of broxaterol, a new ß 2 -agonist, on respiratory muscle endurance and strength was studied in a double-blind, placebo-controlled, randomized crossover clinical trial in 16 …
Number of citations: 28 www.sciencedirect.com
C Rampulla, R Corsico, U Majani, E Lodola - Respiration, 1985 - karger.com
10 patients with reversible bronchospasm received by the oral route in a double-blind fashion broxaterol, Z. 1170, 0.250 and 0.500 mg in comparison with salbutamol 4 mg as base and …
Number of citations: 10 karger.com
A Minette, S Prihadi - Asthma and Bronchial Hyperreactivity, 1985 - karger.com
The chemical compound Z. 1170 (2-tert-butylamino-l-(3-bromo-isoxazol-5-yl)-ethanol hydrochloride) differs from salbutamol by the presence of an isoxazole ring instead of a catechol …
Number of citations: 6 karger.com
I Ziment - Respiration, 1989 - karger.com
… of broxaterol nebulizer solution were signi ficantly greater than placebo. Moreover, broxaterol by … In long-term clinical evaluation, broxaterol has been shown to be well tolerated, with an …
Number of citations: 6 karger.com
V Gianesello, L Bolzani, E Brenn… - Journal of High …, 1988 - Wiley Online Library
… the determination of broxaterol concentrations in plasma … broxaterol and after oral administration of 1.5 mg broxaterol in man. The determination of such low concentrations of …
D Della Bella - Respiration, 1989 - karger.com
… vitro for both broxaterol and salbutamol resulted in a higher effectiveness of broxaterol with respect to … These findings account for a probably greater bioavailability of broxaterol after oral …
Number of citations: 2 karger.com
S Bianco - Respiration, 1989 - karger.com
… Broxaterol 0.5 mg by oral route provided a significant greater … Also in children, broxaterol 0.25 mg as nebulizer solution … These data suggest that broxaterol represents a new valid …
Number of citations: 2 karger.com
E Derom, G Gayan-Ramirez, G Gurrieri… - American journal of …, 1997 - atsjournals.org
We previously demonstrated that broxaterol enhanced recovery of fatigued canine diaphragm. The aim of this study was to compare the inotropic effects of salbutamol and broxaterol on …
Number of citations: 18 www.atsjournals.org
R Sala, E Moriggi, D Della Bella, A Carenzi - European journal of …, 1991 - Elsevier
… Broxaterol showed high affinity and selectivity for the &-component … of broxaterol towards P-adrenoceptors lvas also investigated. A marked increase in the affinity of broxaterol for lung P-…
Number of citations: 8 www.sciencedirect.com
F Gigliotti, G Gurrieri, R Duranti… - European Respiratory …, 1993 - Eur Respiratory Soc
Broxaterol, a new selective beta 2-agonist, has been shown to exert inotropic effects on both fresh and fatigued canine diaphragm. We evaluated the effect of broxaterol on the activation …
Number of citations: 9 erj.ersjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.